3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione
Description
3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a methyl group attached to the oxazine ring
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-1,3-oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-7-6-10(14)13(11(15)16-7)9-4-2-8(12)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJANYVUTLZBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374038 | |
| Record name | 2H-1,3-Oxazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30645-78-4 | |
| Record name | 2H-1,3-Oxazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the [4 + 2] annulation of carbon dioxide or carbonyl sulfide with allenamides under mild reaction conditions . This method yields the desired oxazine-dione in moderate to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Anticancer Activity
Research indicates that oxazine derivatives, including 3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione, exhibit promising anticancer properties. These compounds are often designed to target specific pathways involved in cancer cell proliferation and survival. The incorporation of the oxazine moiety has been linked to enhanced biological activity against various cancer cell lines.
- Mechanism of Action : Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. The presence of the chloro-phenyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Compounds with similar structural features have been evaluated for their ability to inhibit bacterial growth and combat infections.
- Case Studies : A study focusing on oxazine derivatives demonstrated that certain modifications in the structure led to increased potency against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Matrix Metalloproteinase Inhibition
The compound has also been investigated as a potential inhibitor of matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and are implicated in various diseases such as arthritis and cancer metastasis.
- Research Findings : Inhibitors targeting MMPs can prevent excessive tissue breakdown, thus offering therapeutic benefits in inflammatory conditions. Studies have shown that derivatives similar to this compound can effectively inhibit MMP activity, thereby reducing inflammation and tissue damage.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents that can modulate its biological activity.
Structure-Activity Relationship
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Chloro Group : Enhances biological activity by increasing electron-withdrawing capacity.
- Methyl Substitution : Impacts lipophilicity and solubility.
A detailed SAR analysis can guide future modifications to improve potency and selectivity against specific targets.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound may also induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Comparison with Similar Compounds
- 3-Phenyl-2H-benzo[e][1,3]-oxazine-2,4(3H)-dione
- 4H-Benzo[d][1,3]oxazine
Comparison: 3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione is unique due to the presence of the chloro-substituted phenyl ring and the methyl group on the oxazine ring. These structural features contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antiproliferative activity and selectivity towards certain cancer cell lines .
Biological Activity
3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione (CAS number 30645-78-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of substituted acetoacetanilides with ethyl chloroformate under basic conditions. The resulting product has been characterized using various techniques such as X-ray crystallography and NMR spectroscopy, confirming its structural integrity and purity .
Anticancer Properties
Research indicates that derivatives of oxazine compounds exhibit significant anticancer activity. In particular, compounds similar to this compound have shown promising results against various cancer cell lines. For instance, studies have demonstrated that modifications in the oxazine structure can enhance antiproliferative effects against melanoma and non-small cell lung cancer cells through mechanisms involving the inhibition of key signaling pathways such as c-MET/EGFR .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3d | HepG2 | 8.3 | Inhibition of JNK1 and Raf1 kinases |
| NSC777205 | Melanoma | Not specified | c-MET/EGFR inhibition |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For example, derivatives have shown strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. The most effective inhibitors exhibited IC50 values lower than established drugs like rivastigmine .
| Enzyme | Best Inhibitor | IC50 (µM) |
|---|---|---|
| AChE | O-{4-Chloro...} | 38.98 |
| BChE | N-Methyl-N-phenyl carbamate | 1.97 |
Toxicity Profile
Toxicological evaluations suggest that while some derivatives exhibit potent biological activity, they also necessitate careful assessment of their safety profiles. Studies have indicated lower toxicity against normal liver cell lines compared to their effects on cancerous cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Study on HepG2 Cells : A derivative showed a significant reduction in cell proliferation with an IC50 value of 8.3 µM, indicating its potential as a therapeutic agent against hepatocellular carcinoma.
- Inhibition of Kinases : Another study focused on dual inhibitors targeting JNK1 and Raf1 kinases demonstrated a substantial inhibition rate against these targets, suggesting a multifaceted approach to cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
